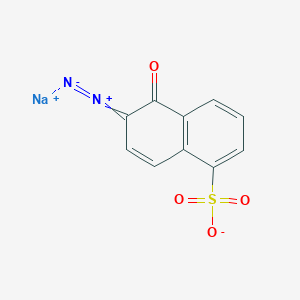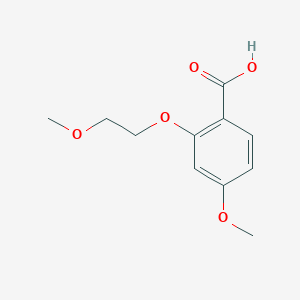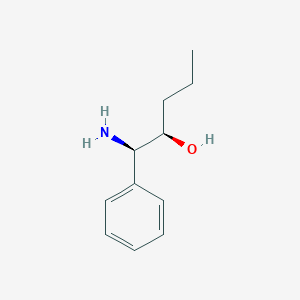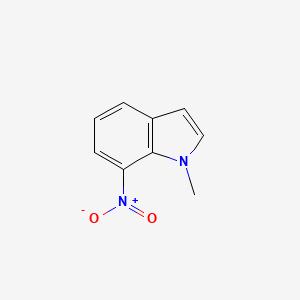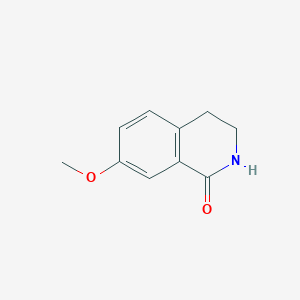
4-Fenilciclohex-3-en-1-ona
Descripción general
Descripción
4-Phenylcyclohex-3-en-1-one is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Phenylcyclohex-3-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenylcyclohex-3-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Ésteres Lineales y Cíclicos
4-Fenilciclohex-3-en-1-ona: se utiliza como intermedio en la síntesis de ésteres lineales y cíclicos . Su estructura, que presenta un anillo de seis miembros, permite la formación de diversos compuestos ésteres que son esenciales en la producción de fragancias, sabores y productos farmacéuticos.
Síntesis de Polímeros
Debido a su baja reactividad, This compound sirve como bloque de construcción en la síntesis de polímeros . Se puede incorporar en cadenas poliméricas para modificar propiedades físicas como la rigidez, la flexibilidad y la resistencia a la degradación.
Reacciones de Acoplamiento
Este compuesto se ha estudiado en reacciones de acoplamiento, donde se acopló con éxito con fenilacetaldehído para formar 1,2,3,4-tetrahidroquinolina . Esta reacción es significativa en la síntesis de varios compuestos orgánicos con posibles aplicaciones en química medicinal.
Formación de Cadenas Carbocíclicas
Cuando se hace reaccionar con ácido 3-metilbutanoico, This compound forma cadenas carbocíclicas . Estas cadenas son cruciales en el desarrollo de nuevos compuestos cíclicos que pueden servir como intermedios en la síntesis de moléculas más complejas.
Creación de Estructuras Lineales
La reacción de This compound con ácido 2-metilbutanoico conduce a la formación de estructuras lineales . Estas estructuras son importantes para el estudio de compuestos orgánicos lineales y sus posibles aplicaciones en diversas industrias químicas.
Pruebas Farmacéuticas
This compound: también se utiliza en pruebas farmacéuticas como un patrón de referencia de alta calidad para garantizar resultados precisos . Ayuda en la validación de métodos analíticos y la calibración de instrumentos utilizados en la investigación farmacéutica.
Propiedades
IUPAC Name |
4-phenylcyclohex-3-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-6H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDOJRAQWOKHHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546579 | |
| Record name | 2,5-Dihydro[1,1'-biphenyl]-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51171-71-2 | |
| Record name | 2,5-Dihydro[1,1'-biphenyl]-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-phenylcyclohex-3-en-1-one a useful building block for synthesizing extended chains of six-membered rings?
A1: 4-Phenylcyclohex-3-en-1-one possesses structural features that make it amenable to specific chemical reactions valuable in building ring systems. The research by [] demonstrates its utility in two key ways:
Q2: What specific compound was targeted for synthesis using 4-phenylcyclohex-3-en-1-one in the study?
A2: The study aimed to explore synthetic routes to [O6]paracyclophane. While not directly synthesized in this specific paper, the research demonstrated the successful synthesis of a key intermediate towards [O6]paracyclophane using 4-phenylcyclohex-3-en-1-one as a starting material [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

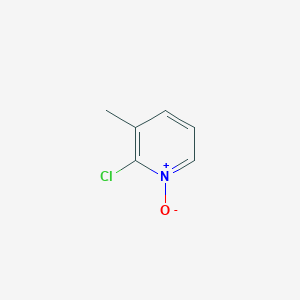
![(1R,2R)-2-[(2-aminophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1367505.png)
